molecular formula C10H9NO4S B145793 7-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS No. 87-02-5

7-Amino-4-hydroxy-2-naphthalenesulfonic acid

Cat. No. B145793
CAS RN: 87-02-5
M. Wt: 239.25 g/mol
InChI Key: KYARBIJYVGJZLB-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxy-2-naphthalenesulfonic acid, also known as 6-Amino-1-naphthol-3-sulfonic acid or I-Acid, is a chemical compound with the molecular formula C10H9NO4S . It is used as a dye intermediate, specifically for the synthesis of azo dyes such as direct copper salt green BTL, copper salt blue FBGL, and copper salt purple BBL .


Synthesis Analysis

The synthesis of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid involves the condensation of J acid with aniline in the medium of sodium bisulfite . This reaction is carried out at reflux for 40 hours and yields approximately 85% of the product .


Molecular Structure Analysis

The molecular structure of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid consists of a naphthalene ring substituted with an amino group at the 7-position, a hydroxy group at the 4-position, and a sulfonic acid group at the 2-position .


Chemical Reactions Analysis

7-Amino-4-hydroxy-2-naphthalenesulfonic acid is known to undergo azo coupling reactions. For instance, it can react with 3-trifluoromethyl- and 4-nitrobenzenediazonium ion in relatively highly concentrated aqueous alkaline solutions to give ratios of aminoazo to hydroxyazo compounds .


Physical And Chemical Properties Analysis

7-Amino-4-hydroxy-2-naphthalenesulfonic acid is a blue-gray crystalline solid . It is soluble in alkali but insoluble in organic solvents . The compound has a molecular weight of 257.27 g/mol . It has four hydrogen bond donors and six hydrogen bond acceptors .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

7-amino-4-hydroxynaphthalene-2-sulfonic acid
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InChI

InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
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InChI Key

KYARBIJYVGJZLB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO4S
Source PubChem
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DSSTOX Substance ID

DTXSID7026520
Record name 7-Amino-4-hydroxynaphthalene-2-sulfonic acid
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Molecular Weight

239.25 g/mol
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Physical Description

Dry Powder
Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-
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Product Name

7-Amino-4-hydroxy-2-naphthalenesulfonic acid

CAS RN

87-02-5
Record name 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
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Record name 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 7-amino-4-hydroxy-2-naphthalenesulfonic acid interact with its target and what are the downstream effects?

A1: 7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA) has been shown to inhibit retroviral integrase, a key enzyme in the replication cycle of retroviruses like HIV-1 and ASV [, ]. While the exact mechanism is not fully elucidated, research suggests that 2BrNSA binding to integrase interferes with its catalytic activity, potentially by disrupting the formation or function of the reverse transcriptase complex []. This inhibition then leads to a significant reduction in the accumulation of viral DNA and its integration into the host cell's genome, ultimately hindering viral replication [].

Q2: What is the structural characterization of 7-amino-4-hydroxy-2-naphthalenesulfonic acid?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, 7-amino-4-hydroxy-2-naphthalenesulfonic acid (also known as J acid) can be characterized using techniques like NMR, MS, and IR spectroscopy. One study details the synthesis of a compound containing two naphthalene rings, utilizing J acid as a starting material. The intermediates and final product in this synthesis process were characterized by 1H NMR, 13C NMR, MS, and IR spectroscopy [].

Q3: Has 7-amino-4-hydroxy-2-naphthalenesulfonic acid shown any selectivity in its activity against different topoisomerases?

A3: Research suggests that 7-amino-4-hydroxy-2-naphthalenesulfonic acid exhibits some selectivity towards Candida albicans DNA topoisomerase I compared to the human enzyme []. This finding implies potential for developing antifungal agents targeting the fungal topoisomerase I with reduced impact on the human counterpart.

Q4: How does the structure of 7-amino-4-hydroxy-2-naphthalenesulfonic acid relate to its activity as an inhibitor?

A4: While specific structure-activity relationship (SAR) studies are not detailed in the provided abstracts, the research highlights that structural variations around the naphthalene ring can impact the inhibitory activity of these compounds [, ]. Further investigation into modifications of the 7-amino-4-hydroxy-2-naphthalenesulfonic acid scaffold could potentially lead to derivatives with improved potency and selectivity.

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